molecular formula C14H12N2O3 B2629701 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde CAS No. 726151-04-8

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde

Cat. No.: B2629701
CAS No.: 726151-04-8
M. Wt: 256.261
InChI Key: ZFYDGHJACOWZDU-UHFFFAOYSA-N
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Description

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde is an organic compound that features a nitro group and an aldehyde group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 4-(Methyl-phenyl-amino)-benzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

    Reduction: 4-(Methyl-phenyl-amino)-3-amino-benzaldehyde.

    Oxidation: 4-(Methyl-phenyl-amino)-3-nitro-benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-(Methyl-phenyl-amino)-benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Methyl-phenyl-amino)-3-amino-benzaldehyde: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.

    4-(Methyl-phenyl-amino)-3-nitro-benzoic acid:

Uniqueness

4-(Methyl-phenyl-amino)-3-nitro-benzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the benzene ring

Properties

IUPAC Name

4-(N-methylanilino)-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-17)9-14(13)16(18)19/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYDGHJACOWZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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